1H-Purine, 6-(2-propynylthio)-
Description
Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry
Purine derivatives, a class of heterocyclic aromatic organic compounds, are integral to life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940) found in DNA and RNA. nih.govnih.gov Beyond their role in genetics, purines are key components of essential biomolecules such as adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and coenzymes like NAD and FAD, which are vital for energy metabolism and cellular signaling. nih.gov
The structural similarity of synthetic purine analogs to their endogenous counterparts allows them to interact with a wide range of biological targets, including enzymes and receptors. nih.gov This mimicry can lead to the modulation of various cellular pathways, making purine derivatives a rich source of potential therapeutic agents. nih.gov Consequently, they have been extensively investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov The ability to modify the purine scaffold at various positions allows for the fine-tuning of their biological activity and specificity. nih.gov
Rationale for Academic Research on 6-Substituted Purines
The C6 position of the purine ring is a frequent target for chemical modification in the design of novel bioactive compounds. The rationale for focusing on 6-substituted purines stems from the fact that many endogenous purines and their derivatives that play crucial roles in cellular processes are substituted at this position. For instance, adenine is 6-aminopurine, and guanine is 2-amino-6-oxopurine.
Research has shown that introducing different substituents at the 6-position can significantly influence the biological activity of the resulting purine analog. For example, the substitution of the 6-hydroxyl group of hypoxanthine (B114508) with a thiol group led to the development of the anticancer drug 6-mercaptopurine (B1684380). nih.gov Similarly, a variety of 6-substituted purines have been synthesized and evaluated for a range of biological activities, including antileishmanial and cytotoxic effects. nih.gov The introduction of an alkynyl group, as seen in 1H-Purine, 6-(2-propynylthio)-, is a strategy to explore new chemical space and potentially new biological activities. Studies on 6-alkynylpurines have demonstrated their potential as cytotoxic agents. nih.gov
Overview of 1H-Purine, 6-(2-propynylthio)- as a Modified Purine Scaffold
1H-Purine, 6-(2-propynylthio)- is a synthetic purine derivative characterized by a 2-propynylthio group attached to the 6th position of the purine ring. This modification introduces a sulfur atom and a terminal alkyne functionality, which confer unique chemical properties to the molecule. The presence of the sulfur atom can influence the compound's electronic distribution and its ability to interact with biological targets, while the propargyl group (a 2-propynyl group) provides a reactive handle for further chemical modifications, such as in click chemistry reactions.
The synthesis of 1H-Purine, 6-(2-propynylthio)- and its analogs is a subject of ongoing research, with scientists exploring its potential biological activities. As a modified purine scaffold, it serves as a platform for the development of new chemical entities with potential applications in various areas of biomedical research. The investigation into such compounds contributes to a deeper understanding of purine metabolism and signaling pathways.
Detailed Research Findings
While specific, in-depth research findings and comprehensive biological data for 1H-Purine, 6-(2-propynylthio)- are not extensively documented in publicly available literature, studies on closely related 6-alkynylpurines provide valuable insights into its potential cytotoxic activities. A notable study screened a series of 6-alkynyl- and 6-alkenylpurines for their cytotoxic effects against the human chronic myelogenous leukemia cell line, K-562. nih.gov The findings from this research indicate that many of the 6-alkynylpurines exhibited significant cytotoxicity, in some cases comparable to or greater than the established anticancer drugs 6-mercaptopurine and fludarabine. nih.gov
The table below presents the cytotoxic activity of several 6-alkynylpurines from the aforementioned study, highlighting the potential of this class of compounds. The activity is presented as the IC50 value, which is the concentration of the compound that inhibits the proliferation of K-562 cells by 50%.
| Compound | Structure of the 6-substituent | IC50 (µM) against K-562 cells |
|---|---|---|
| 6-(Phenylethynyl)purine | -C≡C-Ph | 1.5 |
| 6-(3,3-Dimethyl-1-butynyl)purine | -C≡C-C(CH3)3 | 2.5 |
| 6-(1-Hexynyl)purine | -C≡C-(CH2)3CH3 | 4.5 |
| 6-Mercaptopurine (Reference) | -SH | 3.5 |
| Fludarabine (Reference) | - | >10 |
These findings suggest that the presence of an alkynyl group at the 6-position of the purine ring is a key determinant of cytotoxic activity. nih.gov The variation in potency among the different 6-alkynylpurines indicates that the nature of the substituent on the alkyne also plays a crucial role. nih.gov Although data for 1H-Purine, 6-(2-propynylthio)- is not provided in this specific study, the results for other 6-alkynylpurines strongly suggest that it would also possess cytotoxic properties worthy of further investigation.
Table of Mentioned Compounds
| Common Name/Article Reference | Systematic Name |
|---|---|
| 1H-Purine, 6-(2-propynylthio)- | 6-((Prop-2-yn-1-yl)thio)-9H-purine |
| Adenine | 9H-Purin-6-amine |
| Guanine | 2-Amino-1,9-dihydro-6H-purin-6-one |
| Hypoxanthine | 1,9-Dihydro-6H-purin-6-one |
| 6-Mercaptopurine | 6-Thio-1,7-dihydro-6H-purine |
| Fludarabine | (2R,3R,4R,5R)-2-(Fluoromethyl)-5-(6-amino-9H-purin-9-yl)oxane-3,4-diol |
| 6-(Phenylethynyl)purine | 6-(Phenylethynyl)-9H-purine |
| 6-(3,3-Dimethyl-1-butynyl)purine | 6-(3,3-Dimethylbut-1-yn-1-yl)-9H-purine |
| 6-(1-Hexynyl)purine | 6-(Hex-1-yn-1-yl)-9H-purine |
Structure
3D Structure
Properties
CAS No. |
79515-86-9 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
6-prop-2-ynylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12) |
InChI Key |
XUTFGQCVGBZCJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1h Purine, 6 2 Propynylthio Analogues
Established Synthetic Routes for Propynylthio Purine (B94841) Formation
The introduction of the propynylthio group at the C6 position of the purine ring is a key synthetic step. This is most commonly achieved through the S-alkylation of a purinethione precursor.
Transformation of Purinethiones via Alkylation with Propargyl Bromide
The primary method for synthesizing 1H-Purine, 6-(2-propynylthio)- involves the nucleophilic substitution reaction between a purine-6-thione (6-mercaptopurine) and propargyl bromide. In this reaction, the sulfur atom of the purinethione acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide and displacing the bromide ion. This S-alkylation reaction is a well-established and efficient method for forming the desired thioether linkage.
The starting material, 6-mercaptopurine (B1684380), can be synthesized from precursors like 6-chloropurine. 6-Chloropurine itself is a versatile intermediate in the synthesis of various purine derivatives. medchemexpress.com
Role of Bases in Propynylthio Group Introduction
The success of the alkylation reaction is highly dependent on the presence of a suitable base. The role of the base is to deprotonate the thiol group (-SH) of the 6-mercaptopurine, forming a more nucleophilic thiolate anion (-S⁻). This deprotonation significantly enhances the rate and efficiency of the reaction with propargyl bromide.
Commonly used bases for this transformation include alkali metal carbonates and hydrides. For instance, potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like dimethylformamide (DMF). Sodium hydride (NaH) is another powerful base that can be employed, typically in a solvent like tetrahydrofuran (B95107) (THF), to ensure complete deprotonation of the thiol. The choice of base and solvent system can influence the reaction yield and purity of the final product.
Advanced Post-Synthesis Modifications and Functionalization
The propargyl group in 1H-Purine, 6-(2-propynylthio)- is a versatile functional handle that allows for further derivatization, leading to a wide array of novel purine analogues.
Mannich Reactions for Aminobutynylthio Derivatives
The terminal alkyne of the propynylthio group is amenable to various transformations, including the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne. In the context of 1H-Purine, 6-(2-propynylthio)-, the Mannich reaction would involve reacting it with an aldehyde (commonly formaldehyde) and a primary or secondary amine in the presence of a catalyst, typically a copper(I) salt. researchgate.netcdnsciencepub.com
This reaction would lead to the formation of 6-((4-aminobut-2-yn-1-yl)thio)purine derivatives. The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then reacts with the acetylide anion generated from the terminal alkyne of the propargyl group. This provides a straightforward route to introduce an aminoalkyl functionality, which can be crucial for modulating the pharmacological properties of the molecule. scispace.com While direct examples of this reaction on 1H-Purine, 6-(2-propynylthio)- are not extensively documented, the principles of the Mannich reaction on terminal alkynes suggest its feasibility as a derivatization strategy. rsc.org
Strategies for Multisubsituted Purine Analogues at Positions 2, 6, 8, and 9
Creating multisubstituted purine analogues is a key strategy in drug discovery to explore the structure-activity relationship. Starting from versatile precursors like 6-chloropurine, substitutions can be introduced at various positions of the purine scaffold. medchemexpress.com
For instance, after the introduction of the propynylthio group at the C6 position, further modifications can be made at other positions. The N9 position of the purine ring can be alkylated under basic conditions. daneshyari.com Substituents can also be introduced at the C2 and C8 positions. The synthesis of 2,6,8,9-tetrasubstituted purines often involves a multi-step process starting from a substituted pyrimidine (B1678525) derivative, which is then cyclized to form the purine ring, followed by further modifications. daneshyari.comciac.jl.cn Direct arylation of 6-chloropurines at the C6 position has also been reported using a Lewis acid catalyst like aluminum chloride. nih.gov A regioselective method for introducing tert-alkyl groups at the N7 position has also been developed using N-trimethylsilylated purines and a catalyst like SnCl₄. nih.gov
Novel Synthetic Approaches and Techniques
To improve the efficiency, yield, and environmental footprint of synthetic processes, novel techniques are continuously being explored for the synthesis of purine derivatives.
One such advanced technique is the use of microwave-assisted synthesis. acs.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.netiaea.org This technique has been successfully applied to various steps in purine synthesis, including the amination of chloropurines and the formation of the purine ring itself. nih.gov The application of microwave-assisted synthesis to the alkylation of 6-mercaptopurine with propargyl bromide and subsequent derivatization reactions represents a modern and efficient approach to accessing 1H-Purine, 6-(2-propynylthio)- and its analogues.
Below is an interactive table summarizing reaction conditions for the synthesis of various purine derivatives.
Table 1: Synthetic Conditions for Purine Derivatives
| Starting Material | Reagents | Technique | Product | Reference |
|---|---|---|---|---|
| 6-Chloropurine | Various amines, Water | Microwave | 6-Substituted aminopurines | iaea.org |
| 5-Amino-1H-pyrazoles | Halo sugars | Microwave | Purine thioglycoside analogs | nih.gov |
| 6-Chloropurine | Activated aromatics, AlCl₃ | Conventional | 6-Arylpurines | nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1H-Purine, 6-(2-propynylthio)- |
| 6-Mercaptopurine |
| Propargyl bromide |
| 6-Chloropurine |
| Potassium carbonate |
| Dimethylformamide (DMF) |
| Sodium hydride |
| Tetrahydrofuran (THF) |
| Formaldehyde |
| Copper(I) salt |
| 6-((4-Aminobut-2-yn-1-yl)thio)purine |
| Aluminum chloride |
| N-trimethylsilylated purines |
Application of Ultrasound Irradiation in Purine Analog Synthesis
Ultrasound irradiation has been recognized as a valuable tool in organic synthesis, often leading to enhanced reaction rates, improved yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov
In the context of purine analogue synthesis, ultrasound irradiation has been shown to promote various transformations. For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, which share a heterocyclic core with purines, was significantly accelerated by ultrasound, with reaction times reduced to minutes from many hours required for thermal methods. nih.gov This methodology has demonstrated advantages such as shorter reaction times, mild conditions, high regioselectivity, and excellent yields. nih.gov While direct studies on the ultrasound-assisted synthesis of 1H-Purine, 6-(2-propynylthio)- analogues are not extensively documented, the established benefits of sonication in related heterocyclic chemistry suggest its high potential. For example, ultrasound has been successfully employed in the synthesis of racemic aryl-substituted purine bioisosteres, where N-propargylated heterocyclic bases were reacted with azido (B1232118) alcohols in the presence of a copper catalyst under ultrasound irradiation for 2 hours. nih.gov This highlights the utility of ultrasound in facilitating reactions involving propargylated precursors.
The application of ultrasound can be particularly advantageous for the derivatization of 1H-Purine, 6-(2-propynylthio)-, potentially enabling faster and more efficient synthesis of its analogues under less harsh conditions, thereby preserving the integrity of the purine core and other functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Purine Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles from terminal alkynes and azides. google.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the derivatization of complex molecules like purine analogues. google.comnih.gov The presence of the terminal alkyne in 1H-Purine, 6-(2-propynylthio)- makes it a perfect substrate for CuAAC, allowing for the covalent linkage of this purine scaffold to a vast array of azide-containing molecules.
The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) to form the triazole ring with high regioselectivity, exclusively yielding the 1,4-disubstituted product. google.com
In purine chemistry, CuAAC has been extensively used to synthesize diverse libraries of purine derivatives with potential biological activities. For instance, this methodology has been applied to prepare conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors, demonstrating its utility in medicinal chemistry. The reaction's reliability and straightforward nature have made it a go-to method for bioconjugation, allowing for the attachment of purine derivatives to biomolecules such as proteins and nucleic acids.
For the derivatization of 1H-Purine, 6-(2-propynylthio)-, CuAAC offers a powerful strategy to introduce a wide range of substituents at the terminus of the 2-propynylthio group. By reacting it with various organic azides, a multitude of 1,2,3-triazole-containing purine analogues can be synthesized. This approach allows for systematic modifications of the purine structure, which is a key strategy in drug discovery and chemical biology to explore structure-activity relationships.
Investigation of Molecular Interactions and Binding Affinities of 1h Purine, 6 2 Propynylthio Analogues
Interactions with Enzyme Active Sites
Kinase Binding Mechanisms and Selective Inhibition
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary target for drug development. nih.gov Purine (B94841) analogues have emerged as a prominent class of kinase inhibitors, typically functioning as ATP-competitive inhibitors due to their structural similarity to adenine (B156593). nih.govresearchgate.net
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the eukaryotic cell cycle, transcription, and apoptosis. nih.gov The development of selective CDK inhibitors is a key strategy in cancer therapy. Purine-based inhibitors have been extensively studied for this purpose.
The binding mechanism of purine analogues to CDKs involves their insertion into the ATP-binding pocket of the enzyme. Crystal structures of CDK2 complexed with purine inhibitors reveal that the purine heterocycle anchors the inhibitor through a characteristic triplet of hydrogen bonds with the backbone amide and carbonyl groups of residues in the kinase hinge region (e.g., Glu81 and Leu83 in CDK2). nih.gov
Substitutions at the C6 position of the purine ring are crucial for determining potency and selectivity. This substituent projects into the ATP ribose binding pocket, a lipophilic region of the active site. nih.gov The nature of the group at C6 can be tailored to exploit differences between the active sites of various CDKs. For example, studies on 6-substituted 2-arylaminopurines have shown that tuning the size and character of the C6-substituent can lead to impressive selectivity for CDK2 over the highly homologous CDK1. nih.gov While direct data for the 6-(2-propynylthio)- group is limited, research on related alkynyl-purines suggests that the rigid, linear geometry of the alkyne can effectively occupy the ribose binding pocket. nih.gov The thioether linkage provides flexibility, allowing the propynyl (B12738560) group to adopt an optimal orientation for interaction with the hydrophobic pocket.
| Compound Class | Target | Binding Mechanism Highlight | Reference |
|---|---|---|---|
| 6-Substituted 2-Arylaminopurines | CDK2 | Purine core forms three H-bonds with kinase hinge region (Glu81, Leu83). C6-substituent occupies ATP ribose pocket, influencing selectivity over CDK1. | nih.gov |
| Roscovitine (C2,N6,N9-substituted adenine) | CDK2 | Purine moiety binds in the adenine pocket; the C6-benzyl group makes additional contacts not seen with ATP, conferring specificity. | nih.gov |
| 2-Acetylenyl-6,9-disubstituted purines | CDK1-Cyclin B | The sp-hybridized carbon of the acetylenyl group can effectively occupy the ribose binding pocket, replacing the typical 2-amino group found in many CDK inhibitors. | nih.gov |
The Bcr-Abl1 fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). researchgate.net The purine core has been utilized as a privileged scaffold for designing potent Bcr-Abl1 inhibitors that bind to the ATP site. researchgate.net
| Compound Series | Target Kinase | Reported IC50 (µM) | Key Finding | Reference |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purines (e.g., Compound 11b ) | Bcr-Abl1 (Wild-Type) | 0.015 | More potent than imatinib (B729) and nilotinib. | nih.gov |
| 2,6,9-Trisubstituted Purines (General) | Bcr-Abl1 (Wild-Type) | 0.040–0.090 | Demonstrated enhanced inhibition of Bcr-Abl1 kinase. | researchgate.net |
| GZD824 (Third-gen TKI) | Bcr-Abl1 (in BV-173 cells) | 0.03 | High potency against Ph+ B-ALL cell lines. | nih.gov |
| Nilotinib (Second-gen TKI) | Bcr-Abl1 (in BV-173 cells) | 0.1 | Potent inhibitor used as a benchmark. | nih.gov |
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. tmu.edu.twcapes.gov.br This makes FLT3-ITD a critical therapeutic target. Trisubstituted purines have been identified as potent inhibitors of FLT3-ITD kinase. tmu.edu.tw
While research has expanded to other heterocyclic scaffolds, the purine core remains a valid starting point for FLT3-ITD inhibitor design. tmu.edu.twresearchgate.net Studies on closely related 2,7,9-trisubstituted 8-oxopurines have shown that substituents on the purine ring can modulate activity and selectivity between FLT3 and other kinases like CDKs. doi.org For example, introducing an isopropyl group at position 7 was found to significantly increase selectivity towards FLT3 kinase. doi.org These findings highlight that specific substitutions around the purine core are key to achieving desired selectivity profiles. The 6-(2-propynylthio)- group on a purine scaffold would occupy a critical region of the ATP binding pocket, and its interactions would be a key determinant of inhibitory activity against FLT3-ITD.
| Compound Series / Name | Target | Activity Metric | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine 34f | FLT3-ITD (recombinant) | IC50: 4 nM | Demonstrates high potency from a scaffold-hopping strategy based on purine inhibitors. | researchgate.net |
| Imidazo[1,2-b]pyridazine 34f | FLT3-D835Y (recombinant) | IC50: 1 nM | Effective against a common tyrosine kinase domain mutation. | researchgate.net |
| 2,7,9-Trisubstituted 8-oxopurines (e.g., 15a ) | FLT3-ITD (in MV4-11 cells) | GI50: mid-nanomolar range | Substituents at N7 and N9 modulate activity between FLT3 and CDK4. | doi.org |
| EC-70124 | FLT3-ITD | Potent cytotoxic effect | Demonstrates greater potency than midostaurin (B1676583) in assay platforms. | mdpi.com |
The phosphatidylinositol 3-kinase (PI3K) and B-Raf kinase pathways are central to cell growth, proliferation, and survival. The PI3K/Akt signaling pathway has been shown to be a master regulator of cellular metabolism, including the direct regulation of both de novo and salvage pathways for purine nucleotide synthesis. cancer.gov This creates a direct link between the PI3K pathway and the metabolism of purine-based molecules. Inhibition of PI3K/Akt can reduce the availability of phosphoribosylpyrophosphate (PRPP), a key substrate for purine synthesis. cancer.gov While this indicates a metabolic interplay, purine analogues can also act as direct inhibitors of PI3K isoforms. nih.gov
B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway. nih.gov While direct inhibition of B-Raf by 6-(2-propynylthio)-purine has not been extensively documented, the principle of using purine-like scaffolds is established. For instance, the B-Raf inhibitor vemurafenib (B611658) is a pyrrolopyridine, a purine isostere, demonstrating that scaffolds with structural analogy to purine can be potent and specific B-Raf inhibitors. cancer.gov This suggests that appropriately substituted purines could be designed to target B-Raf.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netdrugbank.com By controlling the levels of these messengers, PDEs influence a vast array of physiological processes. researchgate.net Inhibition of PDEs is a therapeutic strategy for conditions ranging from respiratory diseases to cardiovascular disorders. nih.gov
The purine ring is a classical scaffold for PDE inhibitors, with xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline (B1681296) being well-known examples. These molecules act as competitive inhibitors, binding to the active site of the PDE and preventing the breakdown of cAMP or cGMP. The active site contains a conserved region that binds the purine ring of the cyclic nucleotide substrate.
Thiopurines, such as 6-mercaptopurine (B1684380), are purine analogues whose primary mechanism involves metabolic conversion and incorporation into nucleic acids, rather than direct enzyme inhibition in the same manner as kinase inhibitors. doi.orgresearchgate.net However, the structural similarity of 1H-Purine, 6-(2-propynylthio)- to the adenine portion of cAMP suggests it could act as a competitive inhibitor of cAMP-specific PDEs (PDE4, 7, 8). The 6-(2-propynylthio)- substituent would extend into a hydrophobic region of the active site, and its specific interactions would determine the affinity and selectivity for different PDE isoforms.
Xanthine Oxidase Inhibition and Purine Metabolism Modulation
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgwikipedia.org Dysregulation of this pathway can lead to hyperuricemia and gout. nih.govobgynkey.com Purine analogues are a known class of xanthine oxidase inhibitors. wikipedia.org The compound 1H-Purine, 6-(2-propynylthio)- has been investigated for its potential to modulate purine metabolism, possibly through the inhibition of enzymes like xanthine oxidase. ontosight.ai
The metabolism of certain drugs, such as the anticancer agent 6-mercaptopurine (6MP), is mediated by xanthine oxidase, which converts it to the inactive 6-thiouric acid. nih.govnih.gov Inhibitors of xanthine oxidase can therefore be used to increase the bioavailability of such drugs. nih.gov However, non-specific inhibitors like allopurinol (B61711) also block the breakdown of natural purines, leading to potential side effects. nih.govnih.gov This has driven research into preferential xanthine oxidase inhibitors that can selectively target the metabolism of specific compounds over endogenous purines. nih.govnih.gov
Research into other purine analogues has provided insights into the structural requirements for xanthine oxidase inhibition. For instance, studies on 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT) have demonstrated preferential inhibition of 6MP metabolism over xanthine. nih.gov The IC50 and Ki values for these compounds highlight their greater potency against 6MP hydroxylation. nih.gov
Table 1: Inhibition of Xanthine Oxidase by Purine Analogues
| Compound | Substrate | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |
| 6-mercaptopurine (6MP) | 0.54 ± 0.01 | 0.96 ± 0.01 | |
| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |
| 6-mercaptopurine (6MP) | 2.57 ± 0.08 | 1.30 ± 0.09 |
Data sourced from a study on preferential xanthine oxidase inhibitors. nih.gov
Receptor Binding Studies
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Antagonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in pain, itch, and respiratory conditions. nih.gov It acts as a sensor for a wide range of irritant compounds and is a target for the development of analgesic and anti-inflammatory drugs. nih.govnih.gov Purine-based compounds have been explored as TRPA1 antagonists. nih.gov
The TRPA1 channel is activated by various endogenous and exogenous stimuli, including reactive oxygen species and inflammatory mediators. nih.govnih.gov Antagonists of this channel can block the signaling pathways that lead to pain and inflammation. Research on purine-2,6-dione (B11924001) derivatives has identified compounds with dual TRPA1 antagonist and phosphodiesterase (PDE) 4/7 inhibitory activity, demonstrating significant analgesic and anti-inflammatory effects in preclinical models. nih.gov While direct studies on 1H-Purine, 6-(2-propynylthio)- as a TRPA1 antagonist are not detailed in the provided results, the exploration of other purine structures highlights the potential of this chemical class to interact with the TRPA1 channel.
Some compounds, like 15-Deoxy-Δ12, 14-prostaglandin J2 (15d-PGJ2), can paradoxically act as both an activator and an inhibitor of TRPA1, leading to an initial nociceptive response followed by a period of analgesia. nih.gov This dual action is thought to be mediated by activation and subsequent desensitization of the TRPA1 channel. nih.gov
Adenosine Receptor Modulation
Adenosine receptors, a class of G-protein coupled receptors, are crucial in various physiological processes, including neurotransmission and inflammation. ontosight.ainih.gov They are divided into four subtypes: A1, A2A, A2B, and A3. nih.gov Purine derivatives are well-established modulators of these receptors. nih.gov The compound 1H-Purine, 6-(2-propynylthio)- is suggested to interact with purinergic receptors, which could have implications for its biological activity. ontosight.ai
The substitution pattern on the purine ring is a key determinant of affinity and selectivity for different adenosine receptor subtypes. nih.gov For instance, 2,6-disubstituted and 2,6,8-trisubstituted purines have been developed as potent adenosine receptor antagonists. nih.gov One such compound, 8-cyclopentyl-2,6-diphenylpurine, exhibits high affinity for the human adenosine A1 receptor. nih.gov
Theophylline and caffeine are classic examples of purine-based adenosine receptor antagonists. nih.gov The development of dual A2A/A2B receptor antagonists, such as Etrumadenant, is a promising strategy in cancer immunotherapy, as these receptors are considered immune checkpoints. nih.gov The affinity of these compounds for different adenosine receptor subtypes is a critical aspect of their pharmacological profile.
Table 2: Binding Affinities of Etrumadenant for Human Adenosine Receptor Subtypes
| Receptor Subtype | Affinity (Ki, nM) |
|---|---|
| A1 | 25 |
| A2A | 1.3 |
| A2B | 1.8 |
| A3 | >1000 |
Data from radioligand binding assays. nih.gov
Human Stimulator of Interferon Genes (hSTING) Activation
The stimulator of interferon genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. nih.govnih.gov Activation of the cGAS-STING pathway is a key strategy being explored for cancer therapy. nih.gov
While direct evidence of 1H-Purine, 6-(2-propynylthio)- activating hSTING is not available in the provided search results, other purine derivatives have been shown to influence this pathway. For example, the telomere-targeting drug 6-thio-2'-deoxyguanosine (B1664700) can induce DNA damage in tumor cells, leading to the activation of the cGAS/STING pathway. nih.gov Additionally, certain cyclic dinucleotides (CDNs), which are structurally related to purines, are potent STING activators. nih.gov The metabolism of extracellular purine nucleotides can also influence the STING pathway; for instance, the enzyme adenosine deaminase 2 (ADA2) metabolizes extracellular adenosine and deoxyadenosine, and its loss can lead to a spontaneous interferon response. youtube.com
Nucleic Acid Interactions
DNA and RNA Binding Modes
Purine analogues can interact with nucleic acids, which is the basis for the therapeutic action of many anticancer and antiviral drugs. mdpi.com These compounds can be incorporated into DNA and RNA, disrupting their synthesis and function. mdpi.com The structural similarity of 1H-Purine, 6-(2-propynylthio)- to natural purines suggests it could also interact with nucleic acids. ontosight.ai
One mode of interaction is through the formation of triplex structures with DNA. Triplex-forming oligonucleotides (TFOs) can bind to specific sequences in genomic DNA and modulate gene expression. nih.gov However, the formation of G-quadruplex structures by G-rich TFOs can inhibit their binding. nih.gov The incorporation of modified bases, such as twisted intercalating nucleic acids (TINA), into TFOs has been shown to reduce this self-association and enhance target binding. nih.gov These modified TFOs have been demonstrated to down-regulate the transcription of the KRAS proto-oncogene by binding to a polypurine-polypyrimidine motif in its promoter. nih.gov This highlights the potential for specifically designed purine-based molecules to target and interact with nucleic acid structures.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Purine, 6-(2-propynylthio)- |
| Allopurinol |
| 6-mercaptopurine (6MP) |
| 6-thiouric acid |
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) |
| 2-amino-6-purinethiol (APT) |
| Xanthine |
| Hypoxanthine |
| Uric acid |
| 15-Deoxy-Δ12, 14-prostaglandin J2 (15d-PGJ2) |
| 8-cyclopentyl-2,6-diphenylpurine |
| Theophylline |
| Caffeine |
| Etrumadenant |
| 6-thio-2'-deoxyguanosine |
| Twisted intercalating nucleic acids (TINA) |
| KRAS |
| Adenosine |
Metal Ion Coordination with Purine N7 Position
The nitrogen atoms of the purine ring, particularly N7, are known to be primary sites for metal ion coordination. cancer.gov This interaction is significant in the context of the biological activity of many metal-based drugs and the structural integrity of certain RNA motifs. The presence of a sulfur atom in the 6-(2-propynylthio)- substituent of 1H-Purine, 6-(2-propynylthio)- introduces an additional potential coordination site for metal ions. ontosight.ai
Spectroscopic studies on mixed ligand metal complexes of the related compound 6-mercaptopurine have shown that it can act as a bidentate ligand, coordinating to a metal ion through both the exocyclic sulfur atom and the N7 atom of the imidazole (B134444) ring. It is plausible that 1H-Purine, 6-(2-propynylthio)- could exhibit similar bidentate or even monodentate coordination behavior, depending on the metal ion and the reaction conditions. The soft nature of the sulfur atom makes it a good ligand for soft metal ions like Cu(I), Hg(II), and Ag(I).
The table below lists potential metal ions that could coordinate with 1H-Purine, 6-(2-propynylthio)- and the likely coordination sites.
| Metal Ion | Potential Coordination Site(s) | Supporting Evidence from Analogues |
| Mg(II) | N7 (outer-sphere coordination) | General interaction with purine N7 in nucleic acids. cancer.gov |
| Cu(I) | Thioether Sulfur, N7 | Thiolate and thioether groups show affinity for Cu(I). |
| Pt(II) | N7 | Known to bind to N7 of guanine (B1146940) in anticancer drugs. |
| Zn(II) | N7, Thioether Sulfur | Found in various biological systems coordinated to nitrogen and sulfur. |
This table is based on established coordination chemistry of purines and thioethers.
Structure Activity Relationship Sar Studies of 1h Purine, 6 2 Propynylthio and Its Analogues
Impact of Propynylthio Group and other Substituents on Biological Activity
The biological activity of purine (B94841) analogs is intricately linked to the nature and position of their substituents. The introduction of a propynylthio group at the 6-position of the purine ring has been a key strategy in developing compounds with diverse pharmacological profiles, including anticancer and antiviral activities. nih.gov
Effects of Substitutions at Positions 2, 6, 8, 9, and 7 on Binding Affinity and Selectivity
Systematic modifications at various positions of the purine ring have revealed critical determinants of binding affinity and selectivity.
Position 2: Substitutions at the 2-position can significantly modulate the biological activity. For instance, in a series of 2,6,9-trisubstituted purines, the nature of the substituent at C-2 was found to be a key determinant of their cytotoxic activity. nih.gov The introduction of a benzyl (B1604629) group at this position has been shown to be a requisite for the activity of some purine nucleoside inhibitors. rsc.org
Position 6: The substituent at the 6-position is crucial for the biological activity of many purine derivatives. Studies on 6-substituted purines have demonstrated that modifications at this position can lead to potent and selective inhibitors of various enzymes. researchgate.netscielo.org.mx For example, the introduction of an arylpiperazinyl system at this position has been found to be beneficial for cytotoxic activity. nih.gov
Position 8: The 8-position of the purine ring offers another avenue for structural modification to enhance biological activity. In some series of purine analogs, the introduction of substituents at the C-8 position has been shown to influence their anticancer properties. nih.gov
Position 7: While less common than N-9 substitution, modification at the N-7 position can also lead to biologically active compounds. Regioselective synthesis of N-7 substituted purines has allowed for the exploration of this chemical space, leading to the discovery of compounds with interesting biological properties. rsc.orgresearchgate.net
The following table summarizes the observed effects of substitutions at various positions on the anticancer activity of some purine analogs.
| Position of Substitution | Substituent | Observed Effect on Anticancer Activity | Reference |
| 2 | Chloro | Increased activity against certain cancer cell lines | nih.gov |
| 6 | Propynylthio | Potent activity against various cancer cell lines | nih.gov |
| 6 | Arylpiperazinyl | Beneficial for cytotoxic activity | nih.gov |
| 8 | Propynylthio | Enhanced anticancer activity, especially when combined with a 6-propynylthio group | nih.gov |
| 9 | Methyl | Common scaffold component in active compounds | nih.gov |
| 7 | Methyl | Component of active xanthine (B1682287) derivatives | nih.gov |
Correlation between the Number of Alkynylthio Groups and Activity
The table below presents the anticancer activity of purine derivatives with one or two propynylthio groups against various human cancer cell lines, illustrating this trend.
| Compound | Number of Propynylthio Groups | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2,6-dipropynylthio-7-methylpurine | 2 | SNB-19 (Glioblastoma) | 0.07 | nih.gov |
| 2-chloro-6,8-dipropynylthio-7-methylpurine | 2 | C-32 (Melanoma) | 4.08 | nih.gov |
| 8-propynylthio-7-methylpurine derivative | 1 | MDA-MB-231 (Adenocarcinoma) | >10 | nih.gov |
Structure-Mechanism Relationships for Specific Target Inhibition
The mechanism of action of 6-thiopurine derivatives often involves their metabolic conversion into active nucleotides that can be incorporated into DNA and RNA, leading to cytotoxicity in cancer cells. nih.gov The structural features of these molecules are critical for their recognition and processing by cellular enzymes involved in these pathways. For instance, the presence of specific substituents can influence the efficiency of their conversion to the active triphosphate form or their interaction with DNA and RNA polymerases.
In the context of kinase inhibition, a prominent area for purine-based drug discovery, the purine scaffold mimics the adenine (B156593) core of ATP, competing for the ATP-binding site on the kinase. researchgate.net The substituents at various positions of the purine ring are designed to extend into adjacent hydrophobic pockets and form specific interactions with amino acid residues, thereby conferring potency and selectivity for a particular kinase. nih.govsigmaaldrich.com
Design Principles for Enhanced Potency and Selectivity
The wealth of SAR data has led to the formulation of key design principles for developing more potent and selective purine-based inhibitors.
A primary strategy involves the optimization of substituents to exploit specific features of the target's binding site . This includes the use of bulky hydrophobic groups to occupy hydrophobic pockets and the incorporation of hydrogen bond donors and acceptors to form specific interactions with the protein. nih.govrsc.org For instance, in the design of Hsp90 inhibitors, replacing a hydrophobic moiety with various five-membered ring structures was investigated to modulate binding interactions. nih.gov
Structure-based design , utilizing X-ray crystallography and computational modeling, has become an invaluable tool. By visualizing the binding mode of a lead compound, medicinal chemists can rationally design modifications to improve its fit and interaction with the target, leading to enhanced potency. sigmaaldrich.com
Furthermore, achieving selectivity is a major challenge in drug design. For purine-based kinase inhibitors, selectivity is often achieved by designing substituents that interact with less conserved regions of the ATP-binding site or by targeting unique conformations of the kinase. nih.gov The introduction of specific functional groups can also be used to favor binding to one target over another.
Mechanistic Investigations of Biological Activities
Anticancer Mechanisms
1H-Purine, 6-(2-propynylthio)- and its derivatives have demonstrated notable effects against various cancer cell lines. These effects are attributed to a multi-pronged mechanism of action that includes the inhibition of key cellular proliferation and survival pathways, modulation of the cell cycle, and induction of programmed cell death.
The purine (B94841) scaffold is a crucial element in the design of kinase inhibitors. nih.gov Kinases are a family of enzymes that play a pivotal role in regulating cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The introduction of substituents at various positions of the purine ring can enhance both the binding affinity and selectivity of these compounds for specific kinases. nih.gov Notably, 2-acetylenyl-6,9-disubstituted purine analogs have shown selectivity in inhibiting cyclin-dependent kinase (CDK1-cyclin B), a key player in cell cycle progression. nih.gov The ability of purine analogues to occupy the ribose binding pocket of kinases underscores their potential as inhibitors of tumor cell proliferation and survival. nih.gov
The proliferation of cancer cells is intrinsically linked to the cell cycle. Purine analogues can exert their anticancer effects by disrupting the normal progression of this cycle. For instance, the synthetic purine reversine (B1683945) has been shown to induce growth arrest in several human tumor cell lines. nih.gov This is accompanied by an accumulation of polyploid cells, which have more than the normal number of chromosomes. nih.gov Mechanistically, this is linked to a significant increase in the expression of p21(WAF1), a protein that can halt the cell cycle, and a modest rise in cyclin D3 and CDK6 levels. nih.gov Concurrently, a substantial reduction in cyclin B and CDK1, which are essential for entry into mitosis, is observed. nih.gov This collective modulation of cell cycle proteins suggests a mechanism of inducing polyploidy and increasing cell size by up-regulating p21(WAF1) and cyclin D3/CDK6 while suppressing cyclin B and CDK1 expression. nih.gov Furthermore, studies on cultured S49 T lymphoma cells have shown that agents inducing G1 phase arrest lead to a significant reduction in the rates of purine biosynthesis, which correlates with the extent of the cell cycle arrest. nih.gov This indicates a feedback loop where cell cycle arrest can also impact the very synthesis of the building blocks required for proliferation. nih.gov
Beyond halting proliferation, inducing cell death is a critical aspect of anticancer therapy. Purine analogues have been shown to trigger apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a common feature of the cytotoxic action of certain ether-linked glycerophospholipids in human leukemic cells. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases. For example, pierisin-6, an apoptotic protein, induces apoptosis in HeLa and HepG2 cancer cells through a mitochondrial pathway that involves the activation of caspase-3. eurekaselect.com Furthermore, some purine analogues can induce autophagy, a cellular self-digestion process, which in some contexts can act as a survival mechanism that counteracts apoptosis. nih.gov However, in many cancer cell lines treated with thiopurines, apoptosis remains the primary mode of cell death. nih.gov
The anticancer activity of 1H-Purine, 6-(2-propynylthio)- and related compounds has been evaluated against a range of specific cancer cell lines, demonstrating a breadth of potential applications.
Glioblastoma: De novo purine biosynthesis has been identified as a significant driver of chemoresistance in glioblastoma. nih.gov Consequently, targeting this pathway presents a promising therapeutic strategy. nih.govnih.gov Pre-clinical studies suggest that inhibiting key enzymes in this pathway can enhance the efficacy of standard treatments like radiation and temozolomide. amegroups.org
Adenocarcinoma: In studies involving human adenocarcinoma MDA-MB-231 cells, purine and xanthine (B1682287) derivatives with propynylthio and aminobutynylthio groups have been tested for their anticancer activity. nih.gov The results indicate that the nature and position of the substituent on the purine framework significantly influence the compound's effectiveness. nih.gov
Melanoma: Research on human cutaneous melanoma cell lines has revealed significant differences in purine metabolism between differentiating and non-differentiating cells. nih.gov In non-differentiating melanoma cells, the activity of enzymes involved in purine nucleotide synthesis decreases as the growth rate slows down. nih.gov This suggests that targeting purine metabolism could be a viable strategy for this type of cancer.
Leukemia: Purine metabolism plays a crucial role in the sensitivity of leukemic cells to chemotherapy. nih.gov For example, purine metabolites can protect leukemic cells from the effects of cytarabine, a common chemotherapy drug. nih.gov Conversely, inhibiting enzymes in the purine salvage pathway can chemosensitize leukemic cells. nih.gov Some 6-alkynyl-2-oxopurines and 6-phenylalkynylpurine nucleoside analogs have shown cytotoxicity against the human chronic myelogenous leukemic cell line K-562 that is comparable to or better than existing anticancer drugs like 6-mercaptopurine (B1684380). nih.gov
Table 1: Anti-Proliferative Effects of Purine Analogues on Specific Carcinoma Cell Lines
| Carcinoma Cell Line | Key Findings | Citations |
| Glioblastoma | De novo purine synthesis is a key mediator of therapy resistance. Inhibition of this pathway can overcome resistance to radiation and chemotherapy. | nih.govnih.govamegroups.org |
| Adenocarcinoma | The anticancer activity of purine derivatives is dependent on the specific substituents and their location on the purine structure. | nih.gov |
| Melanoma | Differences in purine metabolism exist between differentiating and non-differentiating melanoma cells, suggesting a potential therapeutic target. | nih.gov |
| Leukemia | Purine metabolism influences chemosensitivity. Inhibition of purine salvage pathways can enhance the effectiveness of chemotherapy. Certain purine analogs show significant cytotoxicity. | nih.govnih.gov |
Anti-inflammatory Mechanisms
In addition to its anticancer properties, 1H-Purine, 6-(2-propynylthio)- and related compounds exhibit anti-inflammatory effects, primarily through the modulation of inflammasome activation.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Research has shown that certain purine analogues can inhibit the release of pro-inflammatory proteins, including IL-1β, in human aortic smooth muscle cells. eie.grnih.gov This inhibition extends to the intracellular gene and protein expression of IL-1β and other components of the NLRP3 inflammasome. eie.grnih.gov The mechanism of action for some of these purine analogues appears to be through the inhibition of Janus kinases (JAKs), which are involved in cytokine signaling. eie.grnih.gov In silico studies have further supported this by showing that the purine moiety can act as a competent hinge-binding motif within the active site of JAK1-3. eie.gr This suggests that these compounds can directly interfere with the signaling pathways that lead to inflammasome activation and subsequent IL-1β release.
Janus Kinase (JAK) Activity Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that regulate immune responses and cell proliferation. aston.ac.uknih.gov Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is associated with a variety of diseases, particularly inflammatory conditions and cancers. aston.ac.uktmu.edu.tw Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. aston.ac.uknih.gov
Given that 1H-Purine, 6-(2-propynylthio)- possesses the core purine structure, it could potentially exert anti-inflammatory effects through a similar mechanism of JAK inhibition. The inhibition of JAK-STAT signaling can disrupt the activation of inflammatory cells like macrophages and reduce the production of downstream pro-inflammatory cytokines and chemokines. aston.ac.ukwikipedia.org
Table 1: Examples of Purine Analogues and their Kinase Inhibitory Activity
| Compound/Class | Target Kinase(s) | Biological Context | Reference(s) |
| MK118 & MK196 | JAK1, JAK2, JAK3 | Inhibition of pro-inflammatory protein release | nih.govaston.ac.uk |
| Fludarabine | DNA Polymerase, DNA Primase, DNA Ligase I | Cancer therapy | researchgate.net |
| AZD4205 | JAK1 | Non-small cell lung cancer (NSCLC) | researchgate.net |
| Ruxolitinib | JAK1, JAK2 | Immune-related diseases, Myelofibrosis | nih.govnih.gov |
| Tofacitinib | Pan-JAK inhibitor | Rheumatoid Arthritis | nih.gov |
Phosphodiesterase 4/7 Inhibition in Anti-inflammatory Contexts
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating cellular responses to various stimuli. researchgate.net Specifically, PDE4 and PDE7 are critical in modulating the function of immune and pro-inflammatory cells. researchgate.netscience.gov Inhibition of these enzymes leads to an increase in intracellular cAMP levels, which generally suppresses inflammatory responses. researchgate.net This makes PDE4 and PDE7 attractive targets for treating a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders. nih.govnih.gov
The purine structure is a key feature in many compounds developed as PDE inhibitors. researchgate.netnih.gov Various purine analogues have been synthesized and identified as inhibitors of PDE7. researchgate.netscience.govnih.gov For example, a series of guanine (B1146940) analogues were found to be effective inhibitors of PDE7. science.gov Similarly, xanthine analogues, which are purine derivatives, have been developed as selective PDE4 inhibitors. nih.gov The inhibition of PDE4 is known to reduce the production of inflammatory mediators like TNF-α. nih.gov
The anti-inflammatory potential of PDE7 inhibitors is often linked to their role in T-cell function. researchgate.netscience.gov While PDE7 inhibition alone may not block T-cell proliferation, it can significantly enhance the anti-inflammatory effects of PDE4 inhibitors. researchgate.net Given that 1H-Purine, 6-(2-propynylthio)- is a purine analogue, it is plausible that it could exhibit inhibitory activity against PDE4 and/or PDE7, thereby contributing to an anti-inflammatory profile by modulating cAMP signaling in immune cells.
Table 2: Purine Analogues as Phosphodiesterase (PDE) Inhibitors
| Compound Class/Analogue | Target PDE | Therapeutic Potential | Reference(s) |
| Guanine Analogues | PDE7 | T-cell mediated diseases | science.gov |
| Purine-based compounds | PDE7 | Immunological and inflammatory disorders | researchgate.netnih.gov |
| Xanthine Analogues | PDE4 | Asthma, COPD | nih.gov |
| Thioxoquinazoline derivatives | PDE7 or PDE7/PDE4 dual | Inflammatory and neurological diseases | researchgate.net |
Broader Biological Activity Spectrum of Purine Analogues
The structural similarity of purine analogues to endogenous purines allows them to function as antimetabolites, interfering with fundamental cellular processes. This property has been exploited to develop a wide range of therapeutic agents. researchgate.net
Antiviral Mechanisms
Purine analogues are a cornerstone of antiviral therapy. tmu.edu.tw Their primary mechanism of action involves interfering with the synthesis of viral nucleic acids (DNA or RNA). researchgate.net These compounds can act as chain terminators after being incorporated into a growing nucleic acid strand by a viral polymerase, or they can directly inhibit the polymerase enzyme itself.
Many antiviral purine nucleoside analogues are prodrugs that must be phosphorylated to their active triphosphate form within the host cell. This activation is often more efficient in virus-infected cells, providing a degree of selectivity. A notable strategy to enhance the efficacy of these analogues is to co-administer them with inhibitors of the de novo purine synthesis pathway. This dual approach depletes the natural pool of competing nucleotides and increases the available substrate for the salvage pathway that activates the antiviral drug, leading to a synergistic effect.
Antimicrobial and Antiprotozoal Mechanisms
The biological activities of purine analogues extend to antimicrobial and antiprotozoal applications. science.gov
Antimicrobial Mechanisms: In bacteria, purine analogues can disrupt essential metabolic pathways. One key mechanism is the inhibition of folic acid synthesis. Sulfonamides, for example, are structural analogues of an early intermediate in this pathway, and by blocking it, they prevent the synthesis of purines and pyrimidines necessary for bacterial growth. tmu.edu.tw Another novel antimicrobial strategy involves targeting riboswitches. researchgate.netnih.gov Riboswitches are RNA domains in bacterial mRNA that regulate gene expression by binding to specific ligands. researchgate.netnih.gov Purine analogues designed to bind to guanine riboswitches can repress genes essential for purine biosynthesis and transport, thereby inhibiting bacterial growth. researchgate.netnih.gov
Antiprotozoal Mechanisms: Many parasitic protozoa, such as those causing leishmaniasis, trypanosomiasis, and malaria, are incapable of synthesizing purines de novo. nih.gov They are entirely dependent on a purine salvage pathway to acquire these essential compounds from their host. nih.gov This metabolic vulnerability makes the enzymes of the purine salvage pathway attractive targets for antiprotozoal drugs. nih.gov Purine analogues can act as inhibitors of these crucial parasitic enzymes. Because the salvage pathway enzymes in parasites can be structurally distinct from their human counterparts, it is possible to design inhibitors that are selective for the parasite, minimizing host toxicity. nih.gov Another approach involves using "subversive substrates"—analogues that are metabolized by the parasite's salvage enzymes into a toxic compound.
Computational Chemistry and Molecular Modeling of 1h Purine, 6 2 Propynylthio Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org It is widely used to forecast the binding mode and affinity of small molecule ligands, such as purine (B94841) analogues, within the active site of a target protein. biotech-asia.orgnih.gov
Docking simulations are instrumental in predicting how 1H-Purine, 6-(2-propynylthio)- analogues orient themselves within the binding pockets of various enzymes. For instance, studies on similar purine derivatives targeting enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, cyclin-dependent kinase 2 (CDK2), and katanin have successfully predicted their binding conformations. nih.govresearchgate.netsciety.org
The primary goal is to identify the most energetically favorable conformation, which is often quantified by a docking score or an estimated binding energy (affinity), typically expressed in kcal/mol. researchgate.netnih.gov For example, in a study of 9-alkyl purine derivatives, binding energies were calculated to be between -5.1 and -5.6 kcal/mol against P. falciparum hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase. researchgate.net Similarly, docking of a purine derivative into the CDK2 active site yielded a docking score of -12.5367 kcal/mol, indicating a strong predicted binding affinity. researchgate.net These scores allow for the ranking of different analogues and prioritization of the most promising candidates for synthesis and biological evaluation. mdpi.com
Table 1: Predicted Binding Affinities of Purine Analogues in Various Enzyme Active Sites This table is interactive. You can sort the columns by clicking on the headers.
| Purine Analogue Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 9-Alkyl Purine Derivatives | pfHGPRT | -5.1 to -5.6 researchgate.net |
| 8-Phenylthio-9H-purine Derivatives | EGFR-Tyrosine Kinase | -10.4 nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | -12.5367 researchgate.net |
| Purine-type Compounds | Katanin | -4.86 (for ATP control) nih.gov |
A critical outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. These interactions are fundamental to the stability of the ligand-protein complex.
Studies on various purine analogues have identified key interactions, including:
Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. For example, purine-hydrazone scaffolds targeting EGFR and HER2 form hydrogen bonds with key residues like Thr854, Asp855, and the gatekeeper Thr790. mdpi.com Similarly, other purine derivatives form hydrogen bonds with Met793 in the EGFR active site and with Leu83 and His84 in the CDK2 active site. nih.govresearchgate.net
Hydrophobic Interactions: The purine core and its substituents often engage in hydrophobic interactions with nonpolar residues. The cyclopentyl group at the N9 position of certain purine derivatives establishes hydrophobic contact with Leu1001 and Phe1004 in EGFR and HER2, respectively. mdpi.com
Pi-Interactions: The aromatic nature of the purine ring facilitates π-π stacking or π-alkyl interactions with residues such as Phe138 and Leu390. nih.govmdpi.com
These identified residues are critical for molecular recognition and can be targeted for modification in subsequent drug design efforts to enhance binding affinity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are used to validate docking poses and understand the flexibility of both the ligand and the protein. nih.govnih.gov
In a typical MD study, a simulation of the protein-ligand complex is run for a duration ranging from picoseconds to hundreds of nanoseconds. nih.govnih.gov The stability of the complex is evaluated by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov For instance, a 100 ns MD simulation was used to confirm the stability of a purine derivative in the active site of the SARS-CoV-2 main protease. nih.gov Similarly, MD simulations have shown that potent purine-type compounds can effectively alter the conformation of their target enzyme, katanin, when compared to its natural substrate, ATP. sciety.orgnih.gov These simulations provide crucial information on the dynamic behavior and stability of the binding, reinforcing the predictions made by molecular docking. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like 1H-Purine, 6-(2-propynylthio)- analogues. researchgate.netwu.ac.th These methods provide insights into the molecule's geometric structure, charge distribution, and chemical reactivity. nih.govwu.ac.th
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.
LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's electron-accepting capability.
The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For a range of purine derivatives, HOMO energies have been computed to be between -7.400 and -4.392 eV, while LUMO energies ranged from -5.341 to -0.889 eV. researchgate.net This analysis helps in understanding the electronic factors that govern the interaction of these analogues with their biological targets.
Table 2: Representative Quantum Chemical Properties of Purine Derivatives
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.400 to -4.392 researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.341 to -0.889 researchgate.net |
| ΔE (Energy Gap) | Difference between LUMO and HOMO energies | Varies (e.g., ~4.64 eV for 2,6-dithiopurine) researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful technique used to identify novel chemical scaffolds by defining the essential steric and electronic features required for biological activity. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of known active molecules (ligand-based). mdpi.comnih.gov
These models, which consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are then used as 3D queries to search large chemical databases in a process called virtual screening. nih.govnih.gov This approach rapidly filters millions of compounds to identify a smaller, manageable set of "hits" that are likely to be active. nih.govmdpi.com For example, a pharmacophore model was used to screen a database of 20 million compounds to find potential inhibitors for the SARS-CoV-2 main protease. nih.gov High-throughput virtual screening of over 276,000 purine-type compounds from the PubChem database was performed to identify potential inhibitors of the enzyme katanin. sciety.orgnih.gov This strategy accelerates the discovery of novel analogues with diverse chemical structures that fit the required pharmacophoric features for binding to a specific target. fip.org
In Silico Drug Design Approaches
The design of novel 1H-Purine, 6-(2-propynylthio)- analogues is guided by two primary in silico strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). biotech-asia.org
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target, typically determined through X-ray crystallography or NMR spectroscopy. mdpi.com Designers use this structural information to create molecules that fit geometrically and energetically into the binding site. nih.gov For instance, by analyzing the hydrophobic pocket of the molecular chaperone Hsp90, a focused array of N7/N9-substituted purines was designed to optimize interactions within the ATP binding site. mdpi.comnih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These strategies use information from a set of known active ligands to infer the properties of the binding site. mdpi.com Pharmacophore modeling, as described in the previous section, is a cornerstone of LBDD. nih.gov By identifying the common chemical features among active purine analogues, new molecules can be designed that incorporate these features, with a high probability of exhibiting the desired biological activity.
These computational approaches are integral to modern medicinal chemistry, enabling a more rational, efficient, and cost-effective process for the discovery of new and improved purine-based therapeutic agents. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate mechanisms of chemical reactions involving purine analogues. While specific DFT studies focusing exclusively on the reaction mechanisms of 1H-Purine, 6-(2-propynylthio)- are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational investigations of closely related 6-thiopurine derivatives. These studies provide a robust framework for understanding the potential reaction pathways, transition states, and energetic barriers associated with the functional groups of 1H-Purine, 6-(2-propynylthio)-, namely the thioether linkage and the terminal alkyne of the 2-propynyl group.
Theoretical calculations on molecules such as 6-thioguanine have shed light on mechanisms of deamination and oxidation, which are plausible reactions for purine derivatives. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to map the potential energy surface of a reaction. researchgate.net This allows for the identification of stable intermediates and, crucially, the transition state structures that connect reactants to products. The calculated Gibbs free energy of activation provides a quantitative measure of the kinetic feasibility of a proposed reaction pathway.
For 1H-Purine, 6-(2-propynylthio)-, two primary sites of reactivity are of interest for mechanistic studies using DFT: the purine core and the 2-propynylthio substituent. The purine ring itself can be susceptible to electrophilic attack or enzymatic modification, while the thioether can undergo oxidation, and the terminal alkyne can participate in various addition reactions, including cycloadditions.
A hypothetical DFT study on the [3+2] cycloaddition reaction of an azide (B81097) with the propargyl group of 1H-Purine, 6-(2-propynylthio)- would involve the calculation of the energies of the reactants, the transition state, and the resulting triazole product. Such studies on similar alkyne cycloadditions have demonstrated the capability of DFT to predict reaction feasibility and regioselectivity. The transition state geometry would reveal the extent of bond formation between the azide and the alkyne at the energetic peak of the reaction.
Below is an illustrative data table summarizing the type of energetic data that would be obtained from a DFT study on a hypothetical reaction mechanism.
| Structure | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | -1105.432 | 0.158 | -1105.295 | 0.0 |
| Transition State | -1105.398 | 0.157 | -1105.265 | 18.8 |
| Products | -1105.485 | 0.160 | -1105.349 | -33.9 |
This is a hypothetical data table for illustrative purposes. The values are representative of what a DFT calculation might yield for a cycloaddition reaction and are not based on actual experimental or computational data for 1H-Purine, 6-(2-propynylthio)-.
The data in the table would be interpreted as follows: The reaction is predicted to be exergonic, with the products being 33.9 kcal/mol lower in Gibbs free energy than the reactants, indicating thermodynamic favorability. The Gibbs free energy of activation for the reaction is calculated to be 18.8 kcal/mol, which represents the kinetic barrier that must be overcome for the reaction to proceed.
Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The locations of these frontier orbitals can indicate the most probable sites for nucleophilic and electrophilic attack, respectively, thus guiding the prediction of reaction mechanisms. For instance, the analysis of molecular orbitals could help in understanding the regioselectivity of addition reactions to the triple bond of the propynyl (B12738560) group.
Preclinical Biological Evaluation in in Vitro and in Vivo Animal Models
In Vitro Studies on Cellular Models
Cytotoxicity and Growth Inhibition Assays on Cancer Cell Lines
The cytotoxic and anti-proliferative effects of 1H-Purine, 6-(2-propynylthio)- and related purine (B94841) analogs have been evaluated against a variety of human cancer cell lines. These studies are crucial in determining the compound's potential as an anticancer agent. The effectiveness of these compounds is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Derivatives of 2-(p-n-butylanilino)purine, which share the core purine structure, have demonstrated notable inhibitory effects on cell growth. nih.gov For instance, 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA) was found to be a potent inhibitor of HeLa cell growth, with an IC50 value of 1 µM. nih.gov In contrast, N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) was considerably less potent, with an IC50 of 25 µM. nih.gov
| Compound | Cell Line | IC50 (µM) |
| 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA) | HeLa | 1 |
| N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) | HeLa | 25 |
This table presents the IC50 values of two purine derivatives against the HeLa cancer cell line, illustrating the differential cytotoxicity based on their chemical structure. nih.gov
Studies on other purine derivatives have also revealed significant cytotoxic activity against various cancer cell lines, including those of the breast (MCF-7), lung (A549), cervix (HeLa), and pancreas (PANC-1). mdpi.com The MTT assay is a commonly employed method for assessing this in vitro cytotoxicity. mdpi.com
Cell Line Specificity and Selectivity Profiling
The evaluation of purine derivatives extends to their specificity and selectivity against different cancer cell lines. This is critical for identifying potential therapeutic windows and understanding which cancer types might be most responsive.
For example, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- ontosight.ainih.govbenzoxazine have shown high cytotoxic activity against specific cell lines, including 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. nih.gov Interestingly, a study on one of the most promising compounds from this group identified MDA-MB-231 breast adenocarcinoma as the most sensitive cell line and COLO201 colorectal adenocarcinoma as the least sensitive. nih.gov This highlights the compound's differential activity across various cancer types.
Furthermore, some purine-gold complexes have demonstrated increased activity against multi-drug-resistant tumor cells or those lacking functional p53 when compared to their wild-type counterparts. nih.gov This suggests a potential advantage in treating resistant cancers. The structural components of these purine derivatives, such as the substituents at the C2 and N9 positions of the purine ring, have a significant impact on their cytotoxicity and selectivity. nih.gov For example, triphenylphosphane(9H-purine-6-thiolato) complexes were found to be distinctly more cytotoxic against tumor cells than their triethylphosphane analogs. nih.gov
Biochemical Assays for Enzyme Inhibition and Pathway Modulation
The mechanisms underlying the anticancer effects of purine derivatives often involve the inhibition of key enzymes and modulation of cellular pathways. Biochemical assays are instrumental in elucidating these interactions. Purine analogs are known to interfere with DNA synthesis, effectively stopping cancer cell division and leading to cell death. mdpi.com
A key area of investigation for purine derivatives is their interaction with purine-metabolizing enzymes. ontosight.ai For instance, some purine analogs have been explored as potential inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. ontosight.ainih.gov One such purine analogue, 6-(N-benzoylamino)purine, was identified as a highly potent competitive inhibitor of xanthine oxidase with an IC50 of 0.45 µM, comparable to the standard inhibitor allopurinol (B61711). nih.gov
Other studies have focused on identifying inhibitors that can preferentially target the metabolism of purine-based anticancer drugs like 6-mercaptopurine (B1684380) (6MP) by xanthine oxidase, without affecting the metabolism of natural purines. nih.gov This approach aims to enhance the efficacy of chemotherapy. Additionally, some phosphane(purine-6-thiolato)gold (I) complexes have been shown to have a strong inhibitory effect on thioredoxin reductase (TrxR). nih.gov
Cellular Mechanistic Studies (e.g., Autophosphorylation Inhibition, Downstream Signaling Suppression)
Cellular mechanistic studies delve deeper into how purine derivatives exert their effects within the cancer cell. These investigations often focus on the inhibition of signaling pathways that are crucial for cancer cell growth and survival.
For example, some purine derivatives act as protein kinase inhibitors. mdpi.com By targeting enzymes like cyclin-dependent kinases (CDKs), compounds such as purvalanol-A and seliciclib have demonstrated significant antitumor activity. mdpi.com The inhibition of these kinases can disrupt the cell cycle and lead to apoptosis.
Further mechanistic insights have been gained from studies on related compounds. For example, the disruption of the complex between glutathione (B108866) transferase P1-1 (GSTP1-1) and c-Jun N-terminal Kinase (JNK) by a potent inhibitor leads to JNK activation and apoptosis in tumor cells. nih.gov This highlights the importance of the JNK pathway as a therapeutic target. In some melanoma cell lines, JNK activity is required for the ability of certain compounds to trigger apoptosis. nih.gov
In Vivo Animal Model Studies
Efficacy in Animal Models of Cancer (e.g., xenograft models)
The evaluation of anticancer compounds in in vivo animal models, such as patient-derived tumor xenografts (PDTX), is a critical step in preclinical development. nih.gov These models, where human tumors are implanted into immunodeficient mice, offer a more clinically relevant setting to assess efficacy. nih.gov
While specific in vivo efficacy data for 1H-Purine, 6-(2-propynylthio)- is not detailed in the provided results, studies on related compounds demonstrate the potential of this class of molecules. For instance, in a human melanoma xenograft model, the compound NBDHEX, which targets the JNK pathway, resulted in a tumor inhibition of 70% in Me501 human melanoma and 63% in the A375 model. nih.gov
Furthermore, preclinical evaluations using patient-derived xenograft models of acute lymphoblastic leukemia have been used to assess the effects of combining allopurinol with 6-mercaptopurine, demonstrating the utility of these models in refining therapeutic strategies. nih.gov Although some purine derivatives tested against P-388 lymphocytic leukemia in mice did not increase the survival time of the animals, this underscores the importance of in vivo testing to determine the ultimate therapeutic potential of a compound. nih.gov
Efficacy in Animal Models of Inflammatory Conditions
Following a comprehensive review of available scientific literature, no specific studies detailing the in vivo efficacy of the chemical compound 1H-Purine, 6-(2-propynylthio)- in animal models of inflammatory conditions were identified. While research into the anti-inflammatory properties of various purine analogues has been conducted, data pertaining to this specific molecule's performance in established models such as carrageenan-induced paw edema, collagen-induced arthritis, or other inflammatory assays in animals is not present in the public domain.
Evaluation in Animal Models of Other Relevant Diseases (e.g., antimalarial activity)
Similarly, an extensive search for preclinical evaluations of 1H-Purine, 6-(2-propynylthio)- in animal models for other diseases, with a particular focus on its potential antimalarial activity, yielded no specific results. The purine salvage pathway is a recognized target for antimalarial drug development, as the Plasmodium parasite relies on it for survival. Numerous studies have explored various purine derivatives for their efficacy against Plasmodium species in in vivo models. However, specific data on the evaluation of 1H-Purine, 6-(2-propynylthio)- in such models is not available in the reviewed literature.
Therefore, it is not possible to provide detailed research findings or data tables on the in vivo preclinical evaluation of this specific compound.
Advanced Spectroscopic and Analytical Characterization of 1h Purine, 6 2 Propynylthio and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of purine (B94841) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
¹H NMR spectroscopy of purine derivatives allows for the identification and assignment of protons in the purine ring system and any substituents. For the parent purine molecule, proton signals are typically observed in specific regions of the spectrum. For instance, in DMSO-d₆, the protons of purine resonate at approximately 9.207 ppm, 8.993 ppm, and 8.703 ppm, with an additional peak at 13.5 ppm. chemicalbook.com In D₂O, these shifts are observed at 8.833 ppm, 8.719 ppm, and 8.501 ppm. chemicalbook.com The chemical shifts of the protons in 1H-Purine, 6-(2-propynylthio)- would be influenced by the electron-withdrawing or -donating effects of the 2-propynylthio group. The methylene (B1212753) protons of the propargyl group and the acetylenic proton would also give rise to characteristic signals. The use of an internal reference standard like deuterated 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TSP) is crucial for accurate chemical shift determination in aqueous solutions. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to substitution. Studies on 6-halopurine 2'-deoxynucleosides have shown that halogen substitution significantly affects the ¹³C chemical shifts of the purine ring. nih.gov For 1H-Purine, 6-(2-propynylthio)-, the carbons of the purine core, as well as the carbons of the 2-propynylthio substituent, would exhibit distinct resonances. Density functional theory (DFT) calculations are often employed to aid in the assignment of both ¹⁵N and ¹³C chemical shifts, with the inclusion of solvation effects improving the accuracy of these predictions. nih.gov
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| ¹H | Purine | DMSO-d₆ | 13.5, 9.207, 8.993, 8.703 | chemicalbook.com |
| ¹H | Purine | D₂O | 8.833, 8.719, 8.501 | chemicalbook.com |
| ¹³C | 6-Halopurine 2'-deoxynucleosides | CDCl₃ | Varies with halogen substituent | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of purine derivatives, thereby confirming their identity. Electron ionization (EI) is a common technique used for this purpose. The mass spectrum of a purine derivative will show a molecular ion peak corresponding to its molecular weight, along with fragment ions that provide structural information.
For example, the related compound 1H-Purine, 6-(methylthio)- has a molecular weight of 166.204 g/mol . nist.govnist.gov Its mass spectrum would exhibit a prominent molecular ion peak at m/z 166. In the case of 1H-Purine, 6-(2-propynylthio)-, the expected molecular weight would be higher due to the larger propynylthio group. The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the propargyl group.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of purines and their metabolites in complex biological samples. nih.govnih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of a wide range of purine compounds. nih.gov
| Compound | Ionization Method | Key Information Obtained | Reference |
|---|---|---|---|
| 1H-Purine, 6-(methylthio)- | Electron Ionization | Molecular Weight: 166.204 g/mol | nist.govnist.gov |
| Purine Metabolites | LC-MS/MS | Quantitative analysis in biological samples | nih.govnih.govnih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In purine derivatives, characteristic absorption bands correspond to N-H, C-H, C=N, and C=C stretching and bending vibrations. For 1H-Purine, 6-(2-propynylthio)-, specific IR absorptions would be expected for the alkyne C≡C and ≡C-H bonds of the propargyl group, in addition to the vibrations of the purine ring. The NIST WebBook provides IR spectral data for the related compound 1H-Purine, 6-(methylthio)-, which can serve as a reference for interpreting the spectrum of the propynylthio derivative. nist.gov
X-ray Crystallography for Structural Elucidation of Compounds and Complexes
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This technique has been used to characterize the structures of various purine derivatives, confirming tautomeric forms and intermolecular interactions. nih.govnih.gov For instance, a study on a 6-oxy purine derivative revealed that the hydrogen atom is bonded to the N1 atom of the purine ring. nih.gov The crystal structure of a 6-(N-pyrrolyl)purine derivative showed that intermolecular hydrogen bonds connect the molecules into dimers. nih.gov For 1H-Purine, 6-(2-propynylthio)-, obtaining a suitable crystal would allow for the unambiguous determination of its solid-state structure, including bond lengths, bond angles, and intermolecular packing.
| Compound/Derivative Type | Key Structural Findings | Reference |
|---|---|---|
| 6-Oxy purine derivative | Hydrogen atom bonded to N1 of the purine ring. | nih.gov |
| 6-(N-pyrrolyl)purine derivative | Formation of dimers through intermolecular hydrogen bonds. | nih.gov |
UV-Visible and Fluorescence Spectroscopy in Interaction Studies
UV-Visible and fluorescence spectroscopy are powerful techniques for studying the electronic properties of molecules and their interactions with other species, such as proteins. Purine derivatives typically exhibit characteristic UV absorption maxima. The parent purine molecule, for example, has a UV/Visible spectrum available in the NIST WebBook. nist.gov The presence of the thiocarbonyl group in thiopurines causes a shift in the absorption region to longer wavelengths compared to naturally occurring nucleosides. mdpi.com
Fluorescence spectroscopy is particularly sensitive to the local environment of a fluorophore. nih.gov While many purines are only weakly fluorescent, certain derivatives exhibit significant emission. Studies on 2- and 6-substituted purines have shown that the fluorescence intensity is dependent on the substituent and its position. researchgate.netpsu.edu 6-substituted purines generally show stronger fluorescence than their 2-substituted counterparts. researchgate.netpsu.edu This technique can be used to investigate the binding of purine derivatives to biological macromolecules by monitoring changes in fluorescence intensity, emission wavelength, and polarization upon interaction. nih.gov For 1H-Purine, 6-(2-propynylthio)-, its UV-Visible spectrum would be characterized, and its potential fluorescence properties could be exploited to study its binding to target proteins.
| Technique | Compound/Derivative Type | Key Findings/Applications | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Thiopurines | Absorption shifted to longer wavelengths due to the thiocarbonyl group. | mdpi.com |
| Fluorescence Spectroscopy | 2- and 6-Substituted Purines | Fluorescence intensity is dependent on the nature and position of the substituent; 6-substituted derivatives are generally more fluorescent. | researchgate.netpsu.edu |
| Fluorescence Spectroscopy | General Drug-Protein Interactions | Used to study binding affinity, and thermodynamic parameters of interaction. | nih.gov |
Future Research Directions and Translational Perspectives for 1h Purine, 6 2 Propynylthio Based Therapeutics
Exploration of Novel Substitution Patterns for Enhanced Bioactivity and Selectivity
A primary strategy for advancing purine-based therapeutics involves the systematic exploration of novel substitution patterns on the purine (B94841) core to improve biological activity and target selectivity. Purine analogues play crucial roles in fundamental cellular processes such as cell growth and proliferation. nih.gov The development of acquired resistance in cancer cells and the adverse effects of existing drugs necessitate the discovery of new compounds with improved anticancer properties. nih.gov
Research into 6,8,9-trisubstituted purine analogues has demonstrated that modifications at these positions can yield compounds with significant cytotoxic activity. nih.govnih.gov For instance, a study focusing on a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives identified compounds with potent activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.govnih.gov This underscores the potential of modifying the C6, C8, and N9 positions of the purine ring system, such as that in 1H-Purine, 6-(2-propynylthio)-, to develop derivatives with superior efficacy. nih.govnih.gov The alkyne group at the C6-thio position of 1H-Purine, 6-(2-propynylthio)- offers a reactive handle for further chemical modifications, while substitutions at the C8 and N9 positions could modulate the compound's steric and electronic properties to enhance target binding and selectivity.
| Compound Derivative | Target Cell Line | Result |
| 6-(4-chlorophenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 5) | Huh7, HCT116, MCF7 | Exhibited notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. nih.govnih.gov |
| 6-(4-fluorophenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 6) | Huh7, HCT116, MCF7 | Showed significant cytotoxic activity, proving more effective than 5-Fluorouracil and Fludarabine. nih.govnih.gov |
Development of Multi-Targeting Analogues
Complex multifactorial diseases, such as cancer and Alzheimer's disease, often involve multiple pathological pathways, making them difficult to treat with single-target agents. mdpi.com This has led to a growing interest in developing multi-target ligands that can modulate several key biological targets simultaneously. Natural compounds and their derivatives provide a rich source of chemical scaffolds for designing such agents. mdpi.com
The 1H-Purine, 6-(2-propynylthio)- structure could serve as a foundational building block for creating novel multi-target analogues. By hybridizing the purine scaffold with other pharmacophores known to interact with different disease-relevant targets, it may be possible to create chimeric molecules with a desired polypharmacological profile. For example, derivatives of tenuazonic acid have been explored as potential multi-target agents for Alzheimer's disease by targeting cholinesterase activity, amyloid-beta aggregation, and oxidative stress. mdpi.com A similar strategy could be applied to the 1H-Purine, 6-(2-propynylthio)- scaffold, aiming to inhibit not only specific kinases but also other crucial enzymes or pathways involved in the disease pathology, such as ribonucleases or protein aggregation processes. mdpi.comnih.gov
Optimization of Biochemical Probes for Cellular and Molecular Studies
To effectively develop and characterize new therapeutic agents, robust tools are needed to study their interaction with biological targets in a cellular environment. Biochemical probes, such as those based on fluorescence, are invaluable for quantifying target engagement and inhibitor potency. nih.gov The development of sensitive and high-throughput binding assays is crucial for screening and characterizing inhibitors. nih.gov
Future work on 1H-Purine, 6-(2-propynylthio)- should include its development into a biochemical probe. This can be achieved by chemically linking a reporter molecule, such as a fluorophore (e.g., BDP-FL), to a part of the purine structure that does not interfere with its target binding. nih.gov Such a probe could be used in advanced assay formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET, which allow for the sensitive measurement of inhibitor binding to its target kinase (like RIPK1) both in biochemical setups and within live cells. nih.gov The creation of such probes derived from the 1H-Purine, 6-(2-propynylthio)- scaffold would facilitate high-throughput screening of new analogues and provide deeper insights into their mechanism of action at a molecular level. nih.gov
Integration of Advanced Computational and Experimental Methodologies in Compound Discovery and Optimization
The discovery and optimization of novel drug candidates can be significantly accelerated by integrating advanced computational techniques with experimental validation. nih.gov Computational methods, such as molecular docking and modeling, can predict how a compound binds to its target, identify key interactions, and guide the design of new analogues with improved affinity and selectivity. nih.gov
For the development of analogues based on 1H-Purine, 6-(2-propynylthio)-, a synergistic approach is recommended. For instance, in the discovery of purine-2,6-dione (B11924001) derivatives as inhibitors of the ribonuclease Caf1, computational modeling proposed a cation–π interaction as a key contributor to the binding of the inhibitors to Mg2+ ions in the enzyme's active site. nih.gov This hypothesis was then probed through the synthesis and biochemical profiling of modified compounds. nih.gov Similarly, computational studies can be employed to explore potential modifications to the 1H-Purine, 6-(2-propynylthio)- structure, followed by synthesis and evaluation using high-throughput experimental assays like the TR-FRET and NanoBRET displacement assays. nih.govnih.gov This iterative cycle of computational design and experimental testing is a powerful strategy for efficiently optimizing lead compounds. nih.gov
Investigation of Purine Analogues in Unexplored Biological Systems and Disease Contexts
While many purine analogues have been investigated for their anticancer properties, their therapeutic potential may extend to a much broader range of diseases. nih.govclinicaltrials.gov Disorders of purine and pyrimidine (B1678525) metabolism (DPPMs), for example, are a class of inherited metabolic diseases that can cause a wide array of symptoms affecting the neurological, immune, hematological, and renal systems. clinicaltrials.gov These disorders are not yet fully understood, and there is a need for further research into their underlying mechanisms and potential treatments. clinicaltrials.gov
Given that 1H-Purine, 6-(2-propynylthio)- is a purine derivative, its biological effects and those of its analogues should be investigated in the context of DPPMs and other unexplored disease areas. clinicaltrials.gov The structural similarity to endogenous purines suggests that these compounds could modulate the activity of enzymes involved in purine metabolism or signaling pathways that are dysregulated in these disorders. Furthermore, since purine metabolism is central to the biology of various pathogens, exploring the activity of these analogues against infectious diseases could open up new therapeutic applications.
Q & A
Q. How can the molecular structure of 1H-Purine, 6-(2-propynylthio)- be confirmed using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Compare experimental IR spectra with reference data for structurally analogous compounds like 6-(methylthio)purine (CAS 50-66-8). Key peaks for thioether (-S-) and propynyl (-C≡C-) groups should align with known vibrational modes. For example, the C≡C stretch typically appears near 2100–2260 cm⁻¹, while S-C vibrations occur around 600–700 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (C₆H₅N₄S for analogs; e.g., 6-(methylthio)purine has MW 166.204). Fragmentation patterns can differentiate between alkylthio substituents (e.g., methyl vs. propynyl) .
- NMR : Analyze ¹H/¹³C NMR shifts for purine protons (e.g., H-8 at δ ~8.5 ppm) and propynyl protons (δ ~2.0–3.0 ppm for terminal alkynes) .
Q. What synthetic strategies are viable for introducing the 2-propynylthio group to the purine scaffold?
Methodological Answer:
- Nucleophilic Substitution : React 6-mercaptopurine with propargyl bromide in basic conditions (e.g., NaOH/EtOH). Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
- Enzymatic Transglycosylation : Adapt methods used for azathioprine derivatives (e.g., coupling with imidazole-thiols via enzymatic catalysis) .
- Validation : Confirm regioselectivity using HPLC-MS and compare retention times with known standards .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for 1H-Purine, 6-(2-propynylthio)- derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate IR/NMR spectra for proposed structures and compare with experimental data. For instance, discrepancies in C≡C stretching frequencies may arise from solvent effects or conformational flexibility .
- Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO vs. KBr matrix) to assess spectral shifts observed in IR studies .
- Validation : Cross-check computational results with crystallographic data (if available) or analogs like 6-(methylthio)purine .
Q. What experimental designs are optimal for studying the compound's potential genotoxicity, given structural similarities to known carcinogens?
Methodological Answer:
- In Vitro Assays : Use Ames test (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. Compare results with azathioprine (CAS 446-86-6), a structurally related carcinogen .
- DNA Adduct Analysis : Employ ³²P-postlabeling to detect covalent DNA modifications. Purine-thioether derivatives are prone to metabolic activation (e.g., via cytochrome P450), forming reactive intermediates .
- Controls : Include negative controls (untreated cells) and positive controls (e.g., benzopyrene) to validate assay sensitivity .
Q. How can researchers address low solubility of 1H-Purine, 6-(2-propynylthio)- in aqueous media for pharmacological studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity. Validate stability via UV-Vis spectroscopy over 24 hours .
- Nanoparticle Encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles. Characterize particle size (DLS) and drug loading efficiency (HPLC) .
- Comparative Studies : Benchmark against azathioprine derivatives, which exhibit similar hydrophobicity (logP ~1.5–2.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
